molecular formula C15H14N4OS3 B3388825 2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide CAS No. 893726-79-9

2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B3388825
CAS No.: 893726-79-9
M. Wt: 362.5 g/mol
InChI Key: WMQQYXXTWQIFLZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole family, characterized by a sulfur-rich heterocyclic core. The structure features a naphthalen-1-ylmethyl group attached via a sulfanyl linker at position 5 of the thiadiazole ring, with a second sulfanyl group at position 2 connected to an acetohydrazide moiety . Its synthesis likely involves alkylation of 5-mercapto-1,3,4-thiadiazole intermediates, followed by hydrazide formation, as seen in analogous compounds .

Properties

IUPAC Name

2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS3/c16-17-13(20)9-22-15-19-18-14(23-15)21-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9,16H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQQYXXTWQIFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a derivative of the 1,3,4-thiadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C13H12N4S3C_{13}H_{12}N_4S_3, with a molecular weight of 304.44 g/mol. The structure includes a naphthalenylmethyl sulfanyl group and a thiadiazole moiety that contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalenesulfenyl chloride with thiadiazole derivatives in the presence of suitable bases. This method allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole ring have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. A study highlighted that certain derivatives achieved zones of inhibition ranging from 15 to 19 mm at concentrations as low as 500 μg/disk .

CompoundBacterial StrainZone of Inhibition (mm)
18aSalmonella typhi15
18bE. coli19

Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays comparing it to ascorbic acid. The results indicated that several synthesized derivatives exhibited strong antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory and Analgesic Properties

Compounds within the thiadiazole class have been reported to possess anti-inflammatory effects. A study demonstrated that certain derivatives could inhibit key inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory disorders .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Protein Tyrosine Phosphatases (PTPases) : Some thiadiazole derivatives act as inhibitors of PTPases, which are involved in cell signaling pathways related to cancer and diabetes .
  • Antimicrobial Mechanisms : The presence of sulfur atoms in the structure may enhance interaction with microbial enzymes or disrupt membrane integrity .

Case Studies

One notable case study involved a series of synthesized thiadiazole derivatives tested for their cytotoxicity against cancer cell lines. The results indicated that specific substitutions on the thiadiazole ring led to increased cytotoxic effects compared to standard chemotherapeutics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with thiadiazole structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thiadiazole significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through the intrinsic pathway .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity . It was tested against several bacterial strains and demonstrated significant inhibitory effects. The presence of the naphthalene group enhances its lipophilicity, facilitating better membrane penetration and efficacy against microbial pathogens .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor . Thiadiazole derivatives have been studied for their ability to inhibit specific enzymes involved in disease pathways, such as those related to inflammation and cancer progression. For example, some derivatives were found to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .

Drug Development

The unique structure of 2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide positions it as a potential candidate in drug development. Its ability to target multiple pathways makes it a valuable lead compound for synthesizing new drugs aimed at treating cancer and infectious diseases.

Case Studies

  • Breast Cancer Treatment : A study conducted on various thiadiazole derivatives revealed that modifications to the naphthalene moiety could enhance anticancer activity. The specific derivative containing the naphthalen-1-ylmethyl sulfanyl group showed improved selectivity for cancer cells over normal cells .
  • Antimicrobial Screening : In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as an antimicrobial agent in clinical settings .
  • Enzyme Inhibition Studies : Research focused on the inhibition of COX enzymes indicated that the compound could serve as a non-steroidal anti-inflammatory drug (NSAID) alternative due to its efficacy in reducing inflammation markers in vitro .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) groups in the compound are susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.

Key Observations:

  • Reagent: Hydrogen peroxide (H₂O₂) in acetic acid

  • Conditions: 55–60°C for 4–6 hours

  • Product: Sulfone derivatives with enhanced electrophilicity

Example Reaction:

\text{2 5 Naphthalen 1 ylmethyl sulfanyl 1 3 4 thiadiazol 2 yl}sulfanyl)acetohydrazide}\xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}}\text{Sulfone analog}

Nucleophilic Substitution

The thiadiazole ring participates in substitution reactions, particularly at the sulfur-linked positions.

Key Observations:

  • Reagents: Aryl halides (e.g., 4-chlorobenzyl chloride), thiomorpholine

  • Conditions: Reflux in dioxane or ethanol with catalytic KOH

  • Product: Substituted thiadiazoles with modified biological activity

Example Reaction:

\text{2 5 Naphthalen 1 ylmethyl sulfanyl 1 3 4 thiadiazol 2 yl}sulfanyl)acetohydrazide}+\text{Ar X}\xrightarrow{\text{KOH}}\text{Ar substituted derivative}

Cyclization and Condensation

The hydrazide moiety facilitates cyclization with carbonyl-containing reagents.

Key Observations:

  • Reagents: Aryl aldehydes (e.g., 4-nitrobenzaldehyde) , POCl₃

  • Conditions: Reflux in acetic acid or pyridine

  • Product: Triazole or oxadiazole hybrids

Example Reaction:

\text{2 5 Naphthalen 1 ylmethyl sulfanyl 1 3 4 thiadiazol 2 yl}sulfanyl)acetohydrazide}+\text{RCHO}\xrightarrow{\text{POCl}_3}\text{1 3 4 Oxadiazole derivative}

Reduction Reactions

The imine group in the hydrazide segment can be reduced to form amines.

Key Observations:

  • Reagents: Sodium borohydride (NaBH₄), catalytic hydrogenation

  • Conditions: Room temperature in methanol or ethanol

  • Product: Amine derivatives with altered solubility profiles

Example Reaction:

\text{2 5 Naphthalen 1 ylmethyl sulfanyl 1 3 4 thiadiazol 2 yl}sulfanyl)acetohydrazide}\xrightarrow{\text{NaBH}_4}\text{Amine analog}

Hydrolysis

The ester or amide groups undergo hydrolysis under acidic or basic conditions.

Key Observations:

  • Reagents: HCl (6N) or NaOH (10%)

  • Conditions: Reflux in aqueous ethanol

  • Product: Carboxylic acid or free hydrazine derivatives

Example Reaction:

\text{2 5 Naphthalen 1 ylmethyl sulfanyl 1 3 4 thiadiazol 2 yl}sulfanyl)acetohydrazide}\xrightarrow{\text{HCl}}\text{Hydrazine intermediate}

Comparative Reaction Data Table

Reaction Type Reagents/Conditions Major Product Yield Range Key Citations
OxidationH₂O₂/AcOH, 55–60°CSulfone derivatives65–72%
Nucleophilic SubstitutionAr-X/KOH, refluxAryl-substituted thiadiazoles51–79%
CyclizationPOCl₃/RCHO, refluxOxadiazole or triazole hybrids55–80%
ReductionNaBH₄/MeOH, RTAmine analogs68–85%
HydrolysisHCl/EtOH, refluxHydrazine intermediates72–90%

Mechanistic Insights

  • Thiadiazole Reactivity: The electron-deficient thiadiazole ring acts as a substrate for nucleophilic attack, enabling substitution at sulfur or nitrogen atoms .

  • Hydrazide Role: The -NH-NH₂ group participates in Schiff base formation and cyclization, expanding structural diversity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogues lie in the substituents on the thiadiazole/oxadiazole rings and the hydrazide moiety:

Compound Thiadiazole/Oxadiazole Substituent Hydrazide Substituent Key Features Reference
Target Compound 5-(Naphthalen-1-ylmethyl)sulfanyl Acetohydrazide High lipophilicity, bulky aromatic
5-(Benzylsulfanyl)-1,3,4-thiadiazole 5-Benzylsulfanyl (E)-2-methylphenylmethylene Moderate lipophilicity, simple aryl
5-(Pyridin-4-yl)-1,3,4-oxadiazole 5-Pyridin-4-yl (Z/E)-3-indolylmethylene Heterocyclic, EGFR inhibition (IC50 = 0.010 μM)
5-(4-Methylbenzylsulfanyl)-1,3,4-thiadiazole 4-Methylbenzylsulfanyl (E)-2-(trifluoromethyl)phenylmethylene Electron-withdrawing CF3 group
5-(p-Tolylamino)-1,3,4-thiadiazole p-Tolylamino Acetohydrazide Amino substituent, improved solubility

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., CF3 in ) may improve target binding but reduce metabolic stability.
  • Hydrazide Modifications : Schiff base formation (e.g., indolylmethylene in ) can enhance bioactivity by introducing planar, conjugated systems.

Physicochemical Properties

  • Solubility: Amino-substituted derivatives (e.g., ) exhibit better aqueous solubility due to hydrogen bonding, whereas the target compound may require co-solvents for in vivo studies.

Q & A

Q. What are the standard synthetic routes for 2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide, and what intermediates are critical in its preparation?

The compound is typically synthesized via a multi-step process:

  • Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .
  • Step 2 : Alkylation of the intermediate 5-R-amino-1,3,4-thiadiazole-2-thiols using alkylating reagents (e.g., naphthalen-1-ylmethyl groups) .
  • Step 3 : Reaction with hydrazine hydrate under reflux in absolute ethanol to yield the acetohydrazide derivative . Critical intermediates include methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate and the thiadiazole-thiol intermediate .

Q. Which spectroscopic and chromatographic methods are routinely employed to confirm the structure and purity of this compound?

  • TLC (Chloroform:Methanol, 7:3) monitors reaction progress .
  • 1H NMR and IR spectroscopy confirm functional groups (e.g., sulfanyl, hydrazide) and molecular connectivity .
  • Elemental analysis validates stoichiometry, while recrystallization (e.g., ethanol) ensures purity .

Q. What are the common challenges in isolating intermediates during synthesis, and how are they addressed?

Challenges include:

  • Intermediate instability : Rapid workup (e.g., ice-water quenching) prevents degradation .
  • Purification : Recrystallization or column chromatography resolves mixtures .
  • Byproduct formation : Stoichiometric control (e.g., 1.2 eq hydrazine hydrate) minimizes side reactions .

Q. What are the typical reaction mechanisms involved in forming the 1,3,4-thiadiazole core?

The core forms via heterocyclization : Acylated thiosemicarbazides react with CS₂ under basic conditions, followed by cyclization to yield the thiadiazole ring . Subsequent alkylation introduces sulfanyl groups at the 2- and 5-positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity for derivatives?

  • Design of Experiments (DOE) : Systematic variation of parameters (e.g., temperature, solvent) identifies optimal conditions .
  • Solvent-free synthesis : Reductive amination under grinding conditions enhances efficiency and reduces waste .
  • Heuristic algorithms : Bayesian optimization outperforms traditional one-variable-at-a-time approaches for yield maximization .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-technique validation : Cross-referencing NMR, IR, and mass spectrometry data reduces ambiguity .
  • Computational modeling : Density Functional Theory (DFT) predicts spectral profiles to validate experimental observations .

Q. How can computational methods like molecular docking predict biological activity?

  • Docking studies : Derivatives of this compound show affinity for targets like γ-aminobutyric acid (GABA) receptors, suggesting anticonvulsant potential .
  • SAR analysis : Modifying substituents (e.g., naphthalen-1-ylmethyl) alters binding interactions, guiding rational design .

Q. What role do solvent-free conditions play in synthesizing thiadiazole derivatives?

  • Kinetic advantages : Mechanochemical grinding accelerates reaction rates (e.g., 20–30 minutes vs. hours under reflux) .
  • Environmental benefits : Eliminating solvents reduces toxicity and simplifies purification .

Q. How can parallel synthesis approaches generate diverse derivative libraries?

  • Combinatorial design : Varying aldehydes in reductive amination reactions produces structurally diverse hydrazone derivatives .
  • High-throughput screening : Automated workflows enable rapid evaluation of biological activity (e.g., anticancer, antimicrobial) .

Q. What experimental designs explore structure-activity relationships (SAR) systematically?

  • Fragment-based libraries : Introduce substituents (e.g., halogens, methoxy) at defined positions to assess electronic and steric effects .
  • Statistical analysis : Multivariate regression correlates substituent properties (e.g., logP, polarizability) with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
Reactant of Route 2
2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

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